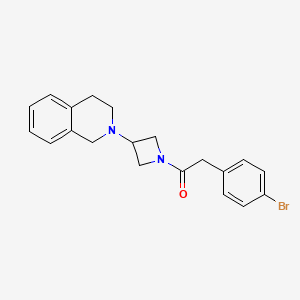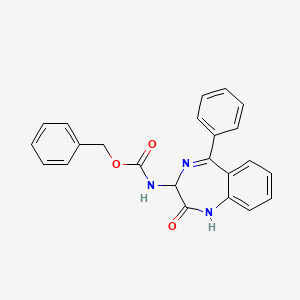![molecular formula C26H21N3O2S B2493044 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922646-97-7](/img/structure/B2493044.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals known for their intricate synthesis processes and potential biological activities. Research in related compounds focuses on exploring their synthesis, molecular structure, and potential applications in various fields including medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting with basic chemical entities and proceeding through a series of reactions including acetylation, cyclocondensation, and modifications of the naphthalene and pyridine moieties. For example, the synthesis processes involve base-catalyzed cyclocondensation and specific reactions with hydrazine hydrate and aromatic aldehydes to form Schiff bases, followed by cyclisation to yield thiazolidinone derivatives (Gomathy et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by complex interactions, including hydrogen bonds and π-π stacking. Crystal structure analysis reveals details about the spatial arrangement of molecules and the interactions that stabilize the structure. For instance, studies on N-(benzo[d]thiazol-2-yl) acetamides highlight the importance of hydrogen bond associations in determining the molecular assembly and crystal structure (Balijapalli et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation : A study by Thabet et al. (2011) involved the synthesis and biological evaluation of derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. These compounds were screened for animal toxicity, analgesic, and anti-inflammatory studies (Thabet, Helal, Salem, & Abdelaal, 2011).
Anti-Parkinson's Screening : Gomathy et al. (2012) synthesized novel derivatives of this compound and studied their anti-Parkinson's activity. These compounds showed potential as free radical scavengers and were tested in vivo for anti-Parkinson's screening using a rat model (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anti-HIV Activity : A study by Hamad et al. (2010) synthesized new derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide, which were screened for their inhibitory activity against HIV-1 and HIV-2. One of the derivatives was found to be a potent inhibitor of HIV-1 replication (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Cytotoxic Activity Against Cancer Cell Lines : Ding et al. (2012) designed and synthesized novel compounds based on the structure of this compound and tested them for cytotoxicity against human cancer cell lines. The study found one of the compounds to be a potential inhibitor against breast cancer cells (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).
Computational and Pharmacological Evaluation : In a study by Faheem (2018), computational and pharmacological evaluations were conducted on novel derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. These compounds were investigated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Propriétés
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-31-21-11-12-23-24(15-21)32-26(28-23)29(17-18-6-5-13-27-16-18)25(30)14-20-9-4-8-19-7-2-3-10-22(19)20/h2-13,15-16H,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWQZKMFEQCNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate](/img/structure/B2492969.png)

![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)

![7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492979.png)


![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)
![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)
![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2492984.png)